Stearyltriphenylphosphonium Bromide
Overview
Description
Stearyltriphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C36H52BrP. It is known for its unique structure, which includes a long hydrophobic stearyl chain and a triphenylphosphonium group. This compound is particularly noted for its ability to target mitochondria, making it a valuable tool in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stearyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with stearyl bromide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to optimize reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Stearyltriphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in biological systems where it interacts with mitochondrial components.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like THF.
Oxidation: Reagents such as hydrogen peroxide can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new phosphonium salt .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Stearyltriphenylphosphonium Bromide involves its selective accumulation in mitochondria due to the lipophilic nature of the triphenylphosphonium group. This group forms delocalized lipophilic cations that preferentially migrate to the negatively charged mitochondrial membrane. Once inside the mitochondria, the compound can interact with various mitochondrial components, affecting processes such as oxidative phosphorylation and reactive oxygen species (ROS) production .
Comparison with Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a shorter alkyl chain, making it less effective in targeting mitochondria.
Benzyltriphenylphosphonium Bromide: Another variant with a benzyl group, used in different synthetic applications.
Uniqueness: Stearyltriphenylphosphonium Bromide stands out due to its long stearyl chain, which enhances its ability to anchor into lipid bilayers and target mitochondria more effectively than its shorter-chain counterparts. This unique feature makes it particularly valuable in applications requiring precise mitochondrial targeting .
Properties
IUPAC Name |
octadecyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVCQADHJCNDL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42036-79-3 | |
Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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